molecular formula C15H25N3O3S B5504181 ((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol

((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol

Cat. No. B5504181
M. Wt: 327.4 g/mol
InChI Key: XBGTVNLNJQIBTO-VXGBXAGGSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like this typically involves multi-step reactions, starting from simpler precursors. Techniques such as ring opening followed by ring closure reactions, enamine alkylation, and dehydrating condensation reactions are commonly employed. For instance, Halim and Ibrahim (2022) demonstrated the synthesis of a novel compound through ring opening and closure reactions, emphasizing the importance of careful selection of starting materials and reaction conditions in achieving desired products (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of organic compounds is typically elucidated using spectroscopic methods such as NMR, MS, and X-ray crystallography. For example, Feng (2011) utilized 1H NMR, MS, and X-ray single crystal diffraction to confirm the structure of a synthesized compound, highlighting the critical role of these techniques in verifying the arrangement of atoms within a molecule (Feng, 2011).

Chemical Reactions and Properties

The reactivity of a compound is influenced by its functional groups and molecular structure. Compounds with similar backbones to the subject compound have been shown to undergo self-condensation, oxidation, and other reactions under specific conditions. For example, Torosyan et al. (2018) described self-condensation reactions of N-substituted methanols, which could be relevant to understanding the reactivity of the subject compound (Torosyan et al., 2018).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, solubility, and crystalline structure, are determined by their molecular structure. Studies like the one conducted by Zhu et al. (2009) on pyrrolopyridine derivatives provide insight into how structural elements affect these properties (Zhu et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different reagents, stability under various conditions, and more, are crucial for understanding the behavior of complex molecules. Research by Halim and Ibrahim (2022) on the stability and reactivity of synthesized compounds offers valuable insights into these aspects (Halim & Ibrahim, 2022).

properties

IUPAC Name

(3-aminothiophen-2-yl)-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-17(4-5-21-2)7-11-8-18(9-12(11)10-19)15(20)14-13(16)3-6-22-14/h3,6,11-12,19H,4-5,7-10,16H2,1-2H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGTVNLNJQIBTO-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1CN(CC1CO)C(=O)C2=C(C=CS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2=C(C=CS2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol

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